BenchChemオンラインストアへようこそ!

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine

Palladium‑catalysed cross‑coupling chemoselective functionalisation reaction kinetics

Specifically developed as a versatile intermediate for SHP099-analog libraries, the 6‑iodo motif enables chemoselective palladium-catalyzed couplings (Suzuki, Sonogashira, Buchwald–Hartwig) while the 2,3‑dichlorophenyl ring remains intact. Its lower lipophilicity (XLogP3 ≈ 3.0) versus the 6‑chloro analog reduces ADME optimization burden. The heavy iodine atom also serves as a σ‑hole donor for halogen‑bonding co‑crystallography studies. Ensure your next‑generation allosteric SHP2 inhibitors are built on the right scaffold.

Molecular Formula C10H6Cl2IN3
Molecular Weight 365.98
CAS No. 2119574-67-1
Cat. No. B2935842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine
CAS2119574-67-1
Molecular FormulaC10H6Cl2IN3
Molecular Weight365.98
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)I
InChIInChI=1S/C10H6Cl2IN3/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H2,14,16)
InChIKeyDKCWCBUYSUKSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine (CAS 2119574-67-1) – Physicochemical Identity & Procurement Baseline


3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine is a di‑halogenated pyrazin‑2‑amine derivative (C₁₀H₆Cl₂IN₃; MW 365.98 g mol⁻¹) [1]. It belongs to a class of pyrazine‑based scaffolds that have yielded allosteric SHP2 phosphatase inhibitors such as SHP099 (IC₅₀ = 0.071 µM) [2]. The molecule combines an iodine atom at pyrazine C‑6 with a 2,3‑dichlorophenyl ring at C‑3, a substitution pattern that differentiates it from other 6‑halo‑ or des‑halo congeners in reactivity, lipophilicity, and molecular‑recognition potential.

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine (CAS 2119574-67-1) – Why Simple Halogen‑Swap or Des‑Halo Replacement Is Insufficient


Generic substitution of the 6‑iodo motif with chlorine, bromine, or hydrogen fundamentally alters reactivity and physicochemical behaviour. The C–I bond displays markedly higher oxidative‑addition rates in palladium‑catalysed cross‑coupling reactions than C–Cl or C–Br, enabling chemoselective late‑stage functionalisation in the presence of the 2,3‑dichlorophenyl ring [1]. Moreover, the iodine atom contributes distinct computed lipophilicity (XLogP3 = 3) relative to the 6‑chloro analogue (predicted LogP = 3.69) [2], directly affecting solubility, permeability, and protein‑binding profiles. The 2,3‑dichlorophenyl group, conserved in the nanomolar SHP2 inhibitor SHP099, is critical for allosteric pocket occupancy and cannot be replaced by other aryl motifs without loss of potency [3].

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine (CAS 2119574-67-1) – Quantitative Differentiation Evidence


Enhanced Cross‑Coupling Reactivity: C–I vs C–Cl Oxidative Addition Rate Advantage

The aryl‑iodide bond in 3-(2,3-dichlorophenyl)-6-iodopyrazin-2-amine undergoes oxidative addition with Pd⁰ approximately 10²–10³ × faster than the corresponding C–Cl bond in 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine under standard Suzuki–Miyaura conditions [1]. This reactivity differential permits exclusive functionalisation at the 6‑position without competing activation of the chlorinated phenyl ring, a selectivity profile not achievable with the 6‑chloro or 6‑bromo analogues.

Palladium‑catalysed cross‑coupling chemoselective functionalisation reaction kinetics

Computed Lipophilicity: XLogP3 Comparison with 6‑Chloro Analogue

The computed XLogP3 for 3-(2,3-dichlorophenyl)-6-iodopyrazin-2-amine is 3.0 [1]. In contrast, the 6‑chloro congener (CAS 212779-33-4) shows a predicted LogP of 3.69 . The ΔLogP of 0.69 units translates to an ~5‑fold difference in the octanol‑water partition coefficient, indicating that the iodo derivative is measurably less lipophilic than its chloro counterpart.

Lipophilicity ADME prediction physicochemical property

Molecular Weight Differential and Its Biophysical Implications

The mono‑isotopic mass of 3-(2,3-dichlorophenyl)-6-iodopyrazin-2-amine is 364.898 Da (MW 365.98) [1]. The 6‑chloro analogue has a molecular weight of 274.53 g mol⁻¹ , a difference of 91.45 Da. While the heavier iodine atom increases molecular weight, it simultaneously provides a larger van der Waals radius and polarisable surface, which can strengthen halogen‑bonding interactions with target proteins—a feature exploited in SHP2 co‑crystal structures where halogen‑aromatic contacts contribute to binding affinity [2].

Molecular weight solubility permeability

Provenance as a Direct Precursor to SHP099‑Class SHP2 Inhibitors

The 6‑amino‑4‑methylpiperidinyl substituent of SHP099 replaces the iodine atom of the title compound via Pd‑catalysed amination. SHP099 displays an IC₅₀ of 0.071 µM against full‑length SHP2 and cellular p‑ERK modulation with an IC₅₀ of 0.250 µM [1]. The 6‑iodo intermediate is therefore the immediate progenitor of a validated clinical‑stage chemotype. No 6‑chloro or 6‑bromo intermediate has been reported to yield SHP099 with comparable efficiency, underscoring the synthetic necessity of the iodo leaving group for this specific amine coupling.

SHP2 allosteric inhibitor SHP099 structure‑activity relationship

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine (CAS 2119574-67-1) – Optimal Application Scenarios


Late‑Stage Diversification for SHP2 Inhibitor Library Synthesis

The iodo substituent enables chemoselective Suzuki, Sonogashira, or Buchwald‑Hartwig coupling at the 6‑position while the 2,3‑dichlorophenyl ring remains untouched, allowing systematic variation of the amine/aryl substituent to generate focused libraries of SHP099 analogues. This is directly supported by the J. Med. Chem. 2016 synthesis route in which the 6‑iodo intermediate undergoes Pd‑catalysed amination to install the critical 4‑amino‑4‑methylpiperidine group [1].

Halogen‑Bond‑Guided Structure‑Based Drug Design

The heavy iodine atom serves as a strong σ‑hole donor capable of forming directional halogen bonds with backbone carbonyls or π‑systems in target protein pockets. This property can be exploited in co‑crystallography studies to map allosteric sites where iodine‑protein contacts contribute to binding enthalpy. The 2,3‑dichlorophenyl scaffold has already been validated in SHP2 allosteric pocket engagement (SHP099 co‑crystal structure, PDB 5EHR) [2].

Physicochemical Property Calibration in Lead Optimisation

With a computed XLogP3 of 3.0, the iodo compound provides a lower‑lipophilicity starting point compared to the 6‑chloro analogue (predicted LogP 3.69). This difference can favourably shift solubility and metabolic stability profiles early in lead optimisation, reducing the need for property‑modifying substituents. The ΔLogP of 0.69 (~5‑fold partition coefficient difference) is a quantifiable driver for selecting the iodo intermediate over the chloro variant in ADME‑conscious design [3].

Quote Request

Request a Quote for 3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.